molecular formula C9H7BrN2O2S B2849251 4-Bromoisoquinoline-5-sulfonamide CAS No. 127625-93-8

4-Bromoisoquinoline-5-sulfonamide

Cat. No.: B2849251
CAS No.: 127625-93-8
M. Wt: 287.13
InChI Key: BFZIPXDGEFRLML-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-5-sulfonamide is a brominated derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and a sulfonamide group at the 5-position of the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-5-sulfonamide typically involves the bromination of isoquinoline followed by sulfonation. The bromination step can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions. The subsequent sulfonation step involves treating the brominated isoquinoline with chlorosulfonic acid or sulfur trioxide in the presence of a base, such as pyridine, to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinoline-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield oxidized derivatives, such as 4-bromoisoquinoline-5-sulfonic acid.

  • Reduction: Reduction reactions can produce reduced derivatives, such as this compound hydride.

  • Substitution: Substitution reactions can lead to the formation of various substituted isoquinolines, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been investigated for its biological activity, including its potential as a Rho kinase inhibitor, which is useful in the treatment of cerebrovascular disorders and glaucoma.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromoisoquinoline-5-sulfonamide exerts its effects involves the inhibition of Rho kinase, a key enzyme involved in various cellular processes. By inhibiting Rho kinase, the compound can modulate cellular functions, such as cell proliferation, migration, and contraction, which are crucial in the treatment of cerebrovascular disorders and glaucoma.

Comparison with Similar Compounds

4-Bromoisoquinoline-5-sulfonamide is similar to other isoquinoline derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride and 4-chloroisoquinoline-5-sulfonamide. its unique bromine atom and sulfonamide group contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for specific applications in scientific research and industry.

Properties

IUPAC Name

4-bromoisoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIPXDGEFRLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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